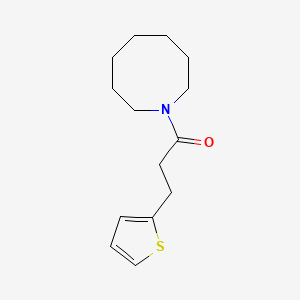
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one, also known as ACP, is a chemical compound that has been studied extensively for its potential applications in scientific research. ACP is a member of the family of azocane compounds, which are known for their unique chemical properties and potential therapeutic applications. In
Aplicaciones Científicas De Investigación
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
Mecanismo De Acción
The mechanism of action of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one involves its reaction with ROS, which are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one reacts specifically with ROS, producing a fluorescent signal that can be used to detect their presence in biological systems.
Biochemical and Physiological Effects:
1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for use in biological systems. 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one has also been shown to have a high selectivity for ROS, making it a useful tool for studying oxidative stress in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one in lab experiments is its high selectivity for ROS, which allows for the detection of these reactive molecules in complex biological systems. However, 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one also has some limitations, including its relatively low yield in synthesis and its potential for photobleaching under certain experimental conditions.
Direcciones Futuras
There are several future directions for research involving 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one, including the development of new synthesis methods to improve its yield and the exploration of its potential applications in vivo. Additionally, researchers are investigating the use of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one in combination with other fluorescent probes to study complex biological systems and the development of new imaging techniques for the detection of ROS in vivo.
Conclusion:
In conclusion, 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one is a promising compound for use in scientific research, particularly in the detection of reactive oxygen species in biological systems. Its high selectivity and low toxicity make it a useful tool for studying oxidative stress and other biological processes. Further research is needed to explore its potential applications and to develop new synthesis methods to improve its yield and expand its utility.
Métodos De Síntesis
The synthesis of 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one involves several steps, including the reaction of 3-thiophen-2-ylpropan-1-one with sodium azide to form 1-azido-3-thiophen-2-ylpropan-1-one. This intermediate is then reduced with zinc and acetic acid to form 1-(Azocan-1-yl)-3-thiophen-2-ylpropan-1-one. The overall yield of this synthesis method is approximately 50%.
Propiedades
IUPAC Name |
1-(azocan-1-yl)-3-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c16-14(9-8-13-7-6-12-17-13)15-10-4-2-1-3-5-11-15/h6-7,12H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWKAGFWLKKBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B7499468.png)
![N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide](/img/structure/B7499478.png)
![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)




![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)


![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)